(E)-4-cyano-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(E)-4-cyano-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a cyano group, an ethoxy group, and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-cyano-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Ethoxy and Ethyl Groups: The ethoxy and ethyl groups can be introduced through alkylation reactions using ethyl iodide and sodium ethoxide.
Formation of the Ylidene Group: The ylidene group can be formed by the condensation of the benzothiazole derivative with an appropriate aldehyde or ketone.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using cyanogen bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-4-cyano-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
(E)-4-cyano-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of (E)-4-cyano-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.
Pathways Involved: It interferes with pathways involved in cell cycle regulation, apoptosis, and DNA repair, leading to the inhibition of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-(4-ethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide: Lacks the ethyl group, which may affect its electronic properties and biological activity.
4-cyano-N-(4-methoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide: Contains a methoxy group instead of an ethoxy group, which can influence its solubility and reactivity.
Uniqueness
(E)-4-cyano-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its specific combination of functional groups, which confer distinct electronic properties and biological activities. The presence of the ethoxy and ethyl groups enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-cyano-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-3-22-17-15(24-4-2)6-5-7-16(17)25-19(22)21-18(23)14-10-8-13(12-20)9-11-14/h5-11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLWHJSGAKJJOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C#N)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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